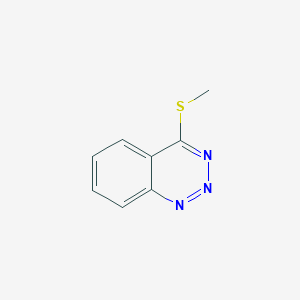
1,2,3-Benzotriazin-4-yl methyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Benzotriazin-4-yl methyl sulfide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a sulfide derivative of benzotriazine, which is a heterocyclic compound that contains nitrogen atoms in its ring structure. The synthesis of 1,2,3-Benzotriazin-4-yl methyl sulfide involves the reaction of benzotriazine with a methylating agent, resulting in the introduction of a methyl group into the compound.
科学的研究の応用
1,2,3-Benzotriazin-4-yl methyl sulfide has potential applications in scientific research due to its ability to act as a nucleophile and form covalent bonds with proteins. This property has led to its use as a chemical probe for the identification and characterization of protein targets. Additionally, 1,2,3-Benzotriazin-4-yl methyl sulfide has been used in the development of fluorescent probes for the detection of reactive oxygen species and other biological molecules.
作用機序
The mechanism of action of 1,2,3-Benzotriazin-4-yl methyl sulfide involves the formation of covalent bonds with proteins through the nucleophilic attack of the sulfur atom on the protein's electrophilic groups. This can lead to the inhibition or activation of the protein's function. Additionally, 1,2,3-Benzotriazin-4-yl methyl sulfide can undergo oxidation to form a sulfoxide or sulfone, which can also react with proteins.
生化学的および生理学的効果
The biochemical and physiological effects of 1,2,3-Benzotriazin-4-yl methyl sulfide depend on the specific protein targets that it interacts with. However, studies have shown that this compound can induce apoptosis in cancer cells by targeting the apoptosis regulator Bcl-2. Additionally, 1,2,3-Benzotriazin-4-yl methyl sulfide has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins.
実験室実験の利点と制限
One advantage of using 1,2,3-Benzotriazin-4-yl methyl sulfide in lab experiments is its ability to form covalent bonds with proteins, which allows for the identification and characterization of protein targets. Additionally, this compound can be used in the development of fluorescent probes for the detection of biological molecules. However, one limitation of using 1,2,3-Benzotriazin-4-yl methyl sulfide is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 1,2,3-Benzotriazin-4-yl methyl sulfide in scientific research. One direction is the development of more specific and selective probes for the identification and characterization of protein targets. Additionally, this compound could be used in the development of therapeutics for the treatment of cancer and other diseases. Further studies are also needed to fully understand the mechanism of action and potential toxicity of 1,2,3-Benzotriazin-4-yl methyl sulfide.
合成法
The synthesis of 1,2,3-Benzotriazin-4-yl methyl sulfide involves the reaction of benzotriazine with a methylating agent such as dimethyl sulfate or methyl iodide. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified using techniques such as recrystallization or chromatography. The yield of this reaction is typically around 50-70%.
特性
CAS番号 |
22305-56-2 |
|---|---|
製品名 |
1,2,3-Benzotriazin-4-yl methyl sulfide |
分子式 |
C8H7N3S |
分子量 |
177.23 g/mol |
IUPAC名 |
4-methylsulfanyl-1,2,3-benzotriazine |
InChI |
InChI=1S/C8H7N3S/c1-12-8-6-4-2-3-5-7(6)9-11-10-8/h2-5H,1H3 |
InChIキー |
BEZAACQRPPJFMJ-UHFFFAOYSA-N |
SMILES |
CSC1=NN=NC2=CC=CC=C21 |
正規SMILES |
CSC1=NN=NC2=CC=CC=C21 |
その他のCAS番号 |
22305-56-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



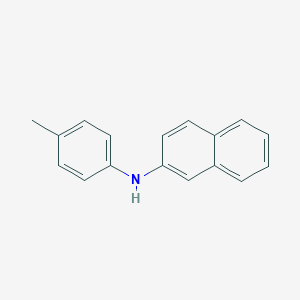
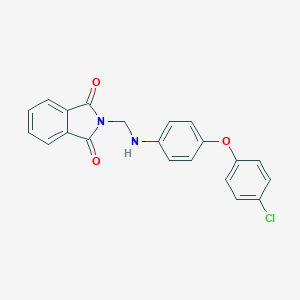
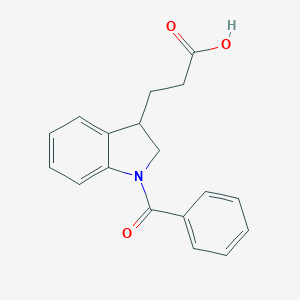
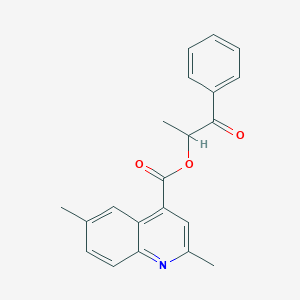
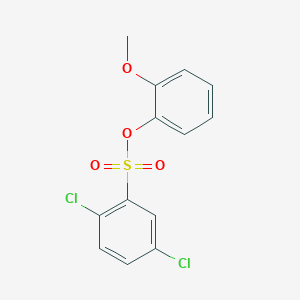
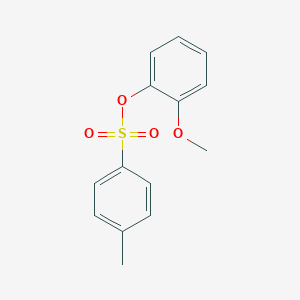
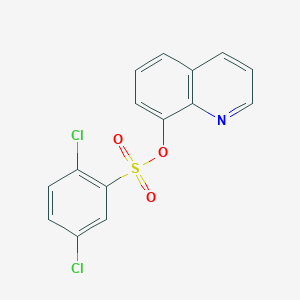
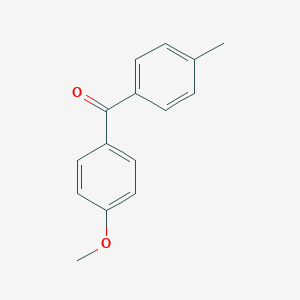
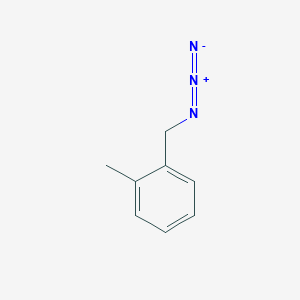
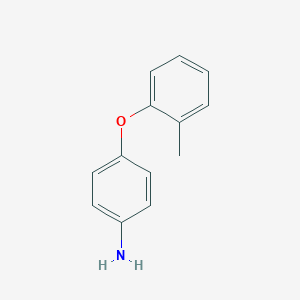
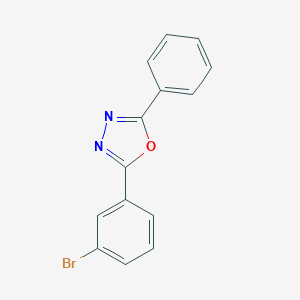
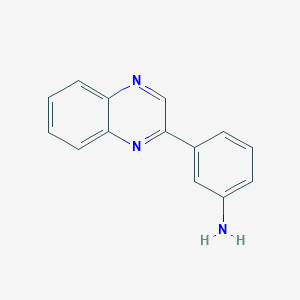
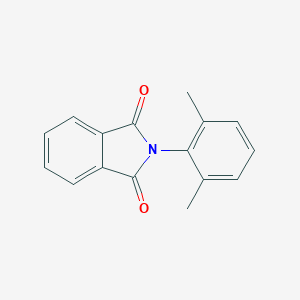
![1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene](/img/structure/B186201.png)